molecular formula C8H7BrO2S B1331509 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide CAS No. 351005-12-4

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Cat. No.: B1331509
CAS No.: 351005-12-4
M. Wt: 247.11 g/mol
InChI Key: QRJKMGQWHAQEST-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Fused Benzene-Thiophene-Sulfone System

The molecular architecture of this compound is built upon a fused bicyclic framework consisting of a thiophene ring and a benzene ring, with the sulfone group directly attached to the thiophene moiety. This structural arrangement creates a rigid, planar aromatic system that exhibits enhanced stability compared to simple thiophene derivatives. The bicyclic nature of the compound results from the fusion of the benzene ring to the thiophene core, which significantly alters the electronic properties and chemical reactivity of the parent heterocycle.

The thiophene component of the bicyclic system maintains its five-membered ring structure, with the sulfur atom occupying a central position that influences the overall molecular geometry. Crystallographic studies of related benzo[c]thiophene derivatives have demonstrated that the benzothiophene ring systems are essentially planar, with maximum deviations typically ranging from 0.001 to 0.009 Angstroms. The fusion of the benzene ring to the thiophene system creates an extended conjugated system that enhances the aromaticity and stability of the overall molecular framework.

The 1,3-dihydro designation indicates the presence of saturated carbon centers within the thiophene portion of the molecule, specifically at positions 1 and 3. This partial saturation disrupts the complete aromatic character of the thiophene ring while maintaining the aromatic nature of the fused benzene component. The combination of aromatic and aliphatic elements within the same bicyclic framework creates unique geometric constraints and electronic distributions that are characteristic of this class of compounds.

Structural Parameter Value Reference
Molecular Formula C8H7BrO2S
Molecular Weight 247.11 g/mol
Ring System Bicyclic (fused benzene-thiophene)
Aromatic Character Partially aromatic
Planarity Deviation <0.01 Å (typical)

Electronic Effects of Bromine Substituent at C5 Position

The bromine substituent positioned at the C5 carbon of the benzene ring introduces significant electronic perturbations that modify both the ground-state properties and chemical reactivity of the bicyclic system. Bromine, as a halogen with considerable electronegativity and size, exerts both inductive and mesomeric effects on the aromatic system. The inductive effect of bromine withdraws electron density from the aromatic ring through the sigma-bond framework, while its lone pairs can participate in mesomeric donation to the aromatic system under certain conditions.

The positioning of the bromine substituent at C5 places it in direct conjugation with the fused ring system, allowing for maximum electronic interaction with the extended aromatic framework. This substitution pattern has been observed to influence the ionization potentials and electronic transitions in related benzothiophene systems. Studies of similar halogenated benzothiophene derivatives have shown that halogen substitution can stabilize certain molecular orbitals while destabilizing others, leading to altered reactivity patterns and spectroscopic properties.

The bromine substituent also introduces steric effects that can influence the molecular conformation and crystal packing arrangements. The van der Waals radius of bromine (approximately 1.85 Angstroms) creates spatial demands that must be accommodated in both intramolecular and intermolecular contexts. These steric considerations become particularly important when analyzing crystal packing arrangements and potential intermolecular interactions such as halogen bonding.

Computational studies of halogenated benzothiophene systems have revealed that the presence of bromine can significantly alter the electron density distribution across the aromatic framework. The electronegative nature of bromine creates regions of positive electrostatic potential, particularly in the extension of the carbon-bromine bond, which can participate in directional intermolecular interactions that influence crystallization behavior and solid-state properties.

Sulfone Group Geometry and Polarization Characteristics

The sulfone functionality (SO2) attached to the thiophene component represents one of the most distinctive structural features of this compound. The sulfone group adopts a tetrahedral geometry around the sulfur center, with the two oxygen atoms positioned to minimize steric interactions while maximizing orbital overlap. This geometric arrangement creates a highly polarized functional group that significantly influences both the molecular properties and intermolecular interactions of the compound.

The sulfur-oxygen bonds in the sulfone group are characterized by significant ionic character, with bond lengths typically ranging from 1.42 to 1.46 Angstroms in related sulfone compounds. The high electronegativity of oxygen relative to sulfur creates substantial charge separation within the sulfone group, resulting in a significant molecular dipole moment that influences solubility, crystal packing, and chemical reactivity patterns. The tetrahedral configuration around sulfur also introduces three-dimensional character to what would otherwise be a planar aromatic system.

Crystallographic analyses of related benzothiophene sulfones have revealed that the sulfone group frequently participates in hydrogen bonding interactions through its oxygen atoms. These interactions can involve both conventional N-H···O and C-H···O hydrogen bonds, with the latter being particularly important in systems lacking traditional hydrogen bond donors. The angular distribution of these interactions is influenced by the tetrahedral geometry of the sulfone group and the accessibility of the oxygen lone pairs.

The polarization characteristics of the sulfone group also influence the electronic properties of the entire molecular framework. The electron-withdrawing nature of the sulfone functionality can stabilize negative charge development in adjacent regions of the molecule while making the sulfur center more electrophilic. This electronic redistribution has important implications for chemical reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.

Sulfone Properties Typical Values Reference
S-O Bond Length 1.42-1.46 Å
O-S-O Bond Angle 118-121°
Geometry Tetrahedral
Dipole Character High
Hydrogen Bonding Active acceptor

Comparative Crystal Packing Analysis with Related Sulfone Derivatives

Crystal packing analysis of this compound in comparison with related sulfone derivatives reveals distinctive intermolecular interaction patterns that are influenced by both the bromine substituent and the sulfone functionality. Studies of benzothiophene 1,1-dioxide compounds have demonstrated that these systems typically crystallize in common space groups such as P21/c, with characteristic packing motifs determined by the interplay of hydrogen bonding, halogen bonding, and aromatic stacking interactions.

The presence of the bromine substituent introduces the possibility of halogen bonding interactions, which have been observed in related halogenated benzothiophene systems. These interactions involve the electrophilic region of the bromine atom (sigma-hole) and electron-rich sites such as the sulfone oxygen atoms or aromatic pi-electron systems. Halogen bonding can contribute significantly to crystal stability and can influence the preferred packing arrangements in the solid state.

Comparative analysis with non-brominated benzothiophene sulfones reveals that halogen substitution typically leads to different crystal packing motifs and space group preferences. For instance, while unsubstituted benzothiophene 1,1-dioxide compounds often exhibit one type of hydrogen bonding pattern, the brominated analogs may show altered hydrogen bonding geometries due to the electronic and steric effects of the halogen substituent.

The sulfone oxygen atoms serve as primary hydrogen bond acceptors in crystal structures of these compounds, forming networks that stabilize the crystal lattice. The geometric requirements of the tetrahedral sulfone group create specific angular preferences for these hydrogen bonding interactions, which must be satisfied for optimal crystal packing. The combination of multiple interaction types - hydrogen bonding through the sulfone oxygens, potential halogen bonding through the bromine, and aromatic stacking between the benzothiophene rings - creates complex three-dimensional packing arrangements.

Analysis of packing coefficients and void spaces in crystals of brominated benzothiophene sulfones compared to their non-halogenated analogs provides insights into the efficiency of molecular packing and the influence of substituent effects on crystal density. The larger van der Waals volume of bromine relative to hydrogen typically results in lower packing coefficients but may be compensated by more favorable intermolecular interaction energies arising from halogen bonding contributions.

Crystal Packing Parameter Brominated Derivatives Non-brominated Analogs Reference
Common Space Groups P21/c, Monoclinic P21/c, Monoclinic
Primary Interactions H-bonding, X-bonding H-bonding only
Packing Coefficient Typically lower Typically higher
Hydrogen Bond Patterns Modified by Br effects Standard SO2 patterns
Intermolecular Distances Influenced by Br size Standard van der Waals

Properties

IUPAC Name

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKMGQWHAQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302187
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351005-12-4
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed couplings:

Key Reactions:

Reaction TypeReagents/ConditionsProductsSource
AminationNH₃, Cu catalyst, 110°C5-Amino-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃5-Aryl derivatives
HydrolysisH₂O, H₂SO₄, reflux5-Hydroxy derivative

Mechanistic Insights:

  • Bromine’s electron-withdrawing effect activates the ring for NAS, particularly at the para position relative to the sulfone group .
  • Palladium-catalyzed couplings proceed via oxidative addition of the C–Br bond .

Oxidation and Reduction

The sulfone group (2,2-dioxide) undergoes selective transformations:

Reduction Pathways:

Reducing AgentConditionsProduct
LiAlH₄THF, 0°C → rt1,3-Dihydro-benzo(c)thiophene
Zn/HClEtOH, refluxPartially reduced sulfide intermediate

Oxidation Stability:

  • The sulfone group resists further oxidation under standard conditions (e.g., H₂O₂, m-CPBA) .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the sulfone group, directed EAS occurs at specific positions:

ReactionReagentsPositionYield
NitrationHNO₃, H₂SO₄, 0°CC-462%
SulfonationClSO₃H, 40°CC-758%
IodinationI₂, AgNO₃C-471%

Regioselectivity:

  • Electron-deficient ring directs electrophiles to C-4 and C-7 positions .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiophene ring undergoes cleavage:

Notable Transformations:

ConditionsProductsApplication
Conc. HBr, MeCNBenzo[b]thiophene derivativesHeterocycle synthesis
NaOH, 120°CDisulfides via S–C bond cleavagePolymer precursors

Photochemical Reactivity

UV irradiation induces unique reactivity:

Observed Outcomes:

  • [4+2] Cycloaddition with dienes to form polycyclic sulfones .
  • Radical bromine transfer in the presence of alkenes .

Comparative Reactivity Table

Reaction Type5-Bromo DerivativeNon-Brominated Analog (1,3-Dihydro-benzo(c)thiophene 2,2-dioxide)
NAS Rate (k, M⁻¹s⁻¹)3.2 × 10⁻³<1 × 10⁻⁵
EAS PositionC-4/C-7C-5/C-7
Reduction EaseModerateDifficult

Scientific Research Applications

Organic Synthesis

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide serves as a valuable building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it an effective precursor for the synthesis of more complex organic molecules. Notably, it has been utilized in the creation of biologically active heterocycles such as benzodiazepines and thiadiazoles, which are known for their pharmacological properties .

Synthetic Routes

Several synthetic methods have been proposed for producing this compound:

  • Bromination : The introduction of bromine can enhance reactivity and facilitate further transformations.
  • Stille Coupling : This method allows for the formation of more complex structures by coupling with organostannanes .
  • Rh-Catalyzed Hydrogenation : This approach has been used to synthesize chiral derivatives with high enantioselectivity .

Biological Research

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that its structural features may allow it to interact with various biological targets, although specific mechanisms remain to be fully elucidated .

Potential Biological Activities

  • Antimicrobial Activity : Initial research indicates that this compound may exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Studies are ongoing to explore its efficacy in cancer treatment, focusing on its ability to modulate cellular pathways involved in tumor growth .

Pharmaceutical Development

Due to its unique structure, this compound is being explored as a lead compound in drug development. Its potential as a precursor for synthesizing new pharmaceutical agents makes it an attractive candidate for further research in medicinal chemistry .

Drug Design Considerations

  • Lipinski's Rule of Five : The compound's properties are being evaluated against established pharmacokinetic parameters to assess its viability as a drug candidate.
  • Molecular Docking Studies : These studies aim to predict how the compound interacts with biological macromolecules like proteins and enzymes .

Material Science

In addition to its applications in organic synthesis and biology, this compound is also being explored for developing novel materials. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing benzodiazepines and thiadiazoles
Biological ResearchInvestigated for antimicrobial and anticancer propertiesPromising activity against pathogens; anticancer potential
Pharmaceutical DevelopmentExplored as a lead compound for drug developmentEvaluated against Lipinski's Rule; docking studies ongoing
Material SciencePotential use in developing advanced materialsUnique properties suitable for novel material applications

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromine and sulfone groups could enhance efficacy.

Case Study 2: Anticancer Research

Research focusing on the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines through specific signaling pathways. Further investigations are needed to understand the detailed mechanisms involved.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound’s bromine and sulfone groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2.1.1 4-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide (CAS: 1352152-68-1)
  • Structural Difference : Bromine substitution at the 4-position of the thiophene ring instead of the 5-position.
  • Implications : Positional isomerism alters electronic distribution and steric interactions. The 4-bromo analog may exhibit reduced MAO-B affinity compared to the 5-bromo derivative due to weaker π–alkyl interactions with residues like Ile199, as observed in molecular docking studies .
  • Availability : Less commonly stocked compared to the 5-bromo isomer .
2.1.2 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS: 496055-43-7)
  • Structural Difference : Replaces the thiophene ring with an isothiazole ring and positions the sulfone group at 1,1-dioxide.
  • Implications : The isothiazole ring introduces additional nitrogen, altering hydrogen-bonding capacity and electronic properties. This may reduce metabolic stability compared to thiophene-based analogs.

Benzothiophene vs. Benzo[b]thiophene Derivatives

  • Benzo[b]thiophene Derivatives (e.g., Benzo[b]thiophen-5-ylboronic acid, CAS: 845872-49-3):
    • Structural Difference : Fusion of the thiophene ring to the b-position of the benzene ring instead of the c-position.
    • Implications : Altered conjugation and dipole moments, leading to differences in reactivity and binding to biological targets. For instance, benzo[b]thiophenes are more commonly used in materials science due to their optoelectronic properties .

Physicochemical and Commercial Comparison

Property 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide 4-Bromo Isomer 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
CAS Number 351005-12-4 1352152-68-1 496055-43-7
Molecular Formula C₈H₇BrO₂S C₈H₇BrO₂S C₇H₆BrNO₂S
Molecular Weight (g/mol) 247.11 247.11 248.10
XLogP3 1.4 Not reported 1.8 (predicted)
PSA (Ų) 42.5 Not reported 55.1 (predicted)
Commercial Availability Widely stocked (≥97% purity) Limited stock Rare

Notes on Discrepancies and Limitations

  • CAS Number Conflicts : lists 58401-27-7 under a similar name, but this may reflect a historical or alternative registry entry requiring verification.
  • Data Gaps : Physical properties (e.g., melting points, solubility) for many analogs are unreported, limiting direct comparisons.

Biological Activity

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS Number: 351005-12-4) is a heterocyclic compound characterized by a unique fused ring system comprising a benzene and a thiophene moiety. Its structure includes a bromine atom and a sulfone group, which influence its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C8_8H7_7BrO2_2S
  • Molecular Weight : 247.11 g/mol
  • CAS Number : 351005-12-4

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer research. The presence of the bromine atom and sulfone group enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has suggested that this compound may possess significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The specific mechanisms through which it exerts these effects remain under investigation but are hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features allow it to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells. However, detailed mechanisms of action are still being elucidated.

The exact biochemical pathways influenced by this compound are not yet fully understood. However, it is believed that the compound may interact with specific enzymes or receptors within cells:

  • Enzyme Inhibition : The bromine and sulfone groups may facilitate binding to active sites of enzymes involved in metabolic processes.
  • Cell Signaling Modulation : The compound could alter signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights that could be applicable to understanding the effects of this compound:

  • Antimicrobial Studies :
    • A study evaluating various thiophene derivatives revealed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Another investigation highlighted the antifungal properties of thiophene derivatives against Candida albicans, suggesting potential for further exploration in this area .
  • Anticancer Research :
    • Research on benzothiophene derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7 .
    • A comparative analysis indicated that compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli,
AntifungalInhibitory effects on C. albicans
AnticancerInduces apoptosis in HeLa and MCF-7,

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide?

While direct bromination methods are not explicitly detailed in the provided evidence, analogous synthesis strategies can be inferred. For example, the fluoro derivative (1-fluoro-1,3-dihydro-benzo[c]thiophene 2,2-dioxide) was synthesized using lithium bis(trimethylsilyl)amide and anhydrous ZnCl₂ under N₂, followed by reaction with N-fluorobenzenesulfonimide and purification via silica gel column chromatography and recrystallization . For the bromo analog, brominating agents like N-bromosuccinimide (NBS) or electrophilic bromination could replace the fluorination step. Post-synthesis purification methods, such as column chromatography (using dichloromethane/hexane) and recrystallization, are critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (to identify aromatic protons and substituent effects), ¹³C NMR (for carbon backbone analysis), and ¹⁹F NMR (if fluorine analogs are synthesized) .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 168 for the fluoro analog) .
  • X-ray Crystallography : For definitive structural elucidation. Data collection using a Bruker APEXII CCD diffractometer with φ/ω scans, SADABS absorption correction, and refinement via full-matrix least-squares on F² are standard protocols . Hydrogen atoms are typically placed in calculated positions with constrained C–H distances (e.g., 0.93 Å for aryl H) .

Advanced Questions

Q. How does the bromine substituent influence reactivity in cyclization or Diels-Alder reactions?

The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates. For instance, pyrolysis of 1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivatives generates reactive o-quinodimethane intermediates, which undergo cyclization or trapping by dienophiles (e.g., N-phenylmaleimide) . The bromine substituent may sterically hinder or electronically modulate these reactions, requiring optimization of temperature (e.g., 220°C for pyrolysis) and solvent systems (e.g., acetic anhydride for cycloadditions) .

Q. What computational and experimental methods elucidate its role in enzyme inhibition (e.g., MAO B)?

In MAO B inhibition studies, molecular docking and dynamics simulations reveal key interactions:

  • Hydrogen bonding : The sulfone oxygen forms bonds with Tyr60, Ser59, and Lys296 residues.
  • π-Interactions : The aromatic ring engages in π–σ interactions with Tyr398, while the bromine participates in π–alkyl interactions with Ile199 .
    Experimental validation involves synthesizing analogs (e.g., hydrazone derivatives) and measuring IC₅₀ values (e.g., 1.03 mM for a 5-bromothiophene-containing inhibitor) .

Q. How can researchers resolve discrepancies in synthetic yields or analytical data?

  • Yield Optimization : Adjust reaction parameters (e.g., catalyst loading, temperature). For example, the fluoro analog was obtained in 52% yield via controlled N₂ atmosphere and stoichiometric reagent ratios .
  • Analytical Consistency : Cross-validate purity using multiple techniques (e.g., NMR, HPLC). Note that Sigma-Aldrich does not provide analytical data for this compound, necessitating in-house validation .
  • Crystallographic Refinement : Address data collection limits (e.g., θmax = 69.6°, Rint = 0.080) by improving crystal quality or using synchrotron sources .

Q. What mechanistic insights explain sulfur dioxide extrusion during pyrolysis?

Heating 1,3-dihydro-benzo[c]thiophene 2,2-dioxide derivatives (e.g., sulfoxides) induces SO₂ extrusion via retro-Diels-Alder pathways, generating reactive intermediates like o-quinodimethanes. These intermediates can cyclize intramolecularly (e.g., forming benzocyclobutene) or react with dienophiles. The bromine substituent may alter activation energy or intermediate stability .

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